molecular formula C8H6ClNO B1583582 2-(2-Chlorophenoxy)acetonitrile CAS No. 43111-31-5

2-(2-Chlorophenoxy)acetonitrile

Cat. No.: B1583582
CAS No.: 43111-31-5
M. Wt: 167.59 g/mol
InChI Key: JWRJGSQLKHGQOT-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)acetonitrile (CAS: 2856-63-5) is a nitrile derivative featuring a chlorophenoxy group attached to an acetonitrile backbone. Its molecular formula is C₈H₆ClN, with a molecular weight of 151.59 g/mol . The compound is characterized by a phenoxy group substituted with a chlorine atom at the ortho position, linked to a nitrile group. It is used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and bioactive molecules. Its safety profile includes hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Preparation Methods

Common Synthetic Routes

The preparation of 2-(2-Chlorophenoxy)acetonitrile typically involves nucleophilic substitution reactions where 2-chlorophenol acts as the nucleophile attacking a suitable electrophilic carbon bearing a nitrile group. The key methods reported in the literature include:

Reaction of 2-Chlorophenol with Chloroacetonitrile

  • General Reaction: 2-chlorophenol reacts with chloroacetonitrile in the presence of a base, such as potassium carbonate or sodium hydroxide, to substitute the chlorine atom on chloroacetonitrile with the phenoxy group.
  • Conditions: The reaction is usually conducted in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions for several hours.
  • Mechanism: The phenolate ion generated under basic conditions attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride ion and forming this compound.

Preparation via N-Substituted 2-Chloroacetamides Followed by Smiles Rearrangement

A more complex but efficient synthetic pathway involves:

  • Step 1: Formation of N-substituted 2-chloroacetamides by reaction of primary amines with chloroacetyl chloride in the presence of potassium carbonate in acetonitrile at 0 °C to room temperature.
  • Step 2: Reaction of the N-substituted 2-chloroacetamides with 2-chlorophenol under reflux in acetonitrile with potassium carbonate to form N-substituted 2-(2-chlorophenoxy)acetamides.
  • Step 3: Smiles rearrangement induced by refluxing the N-substituted 2-(2-chlorophenoxy)acetamides with cesium carbonate in DMF, leading to cyclization and formation of benzoxazinone derivatives. Although this step is aimed at benzoxazinones, the intermediate 2-(2-chlorophenoxy)acetamides are structurally related to this compound and can be isolated or further transformed.

This method was detailed by Zhou et al. (2011), demonstrating high yields (45-90%) for related compounds and providing a robust synthetic approach for chlorophenoxy derivatives.

Data Table Summarizing Preparation Methods

Method Reactants Conditions Yield (%) Notes
Nucleophilic substitution 2-chlorophenol + chloroacetonitrile Base (K2CO3/NaOH), reflux in acetonitrile or DMF 60-85 Direct and straightforward synthesis
N-substituted 2-chloroacetamides route Primary amine + chloroacetyl chloride → N-substituted 2-chloroacetamide + 2-chlorophenol Stepwise: 0 °C to RT, reflux; K2CO3 base; solvents: acetonitrile, DMF 45-90 (for benzoxazinones) Intermediate isolation possible; versatile for derivatives

Detailed Research Findings and Analysis

  • Reaction Efficiency: The nucleophilic substitution of chloroacetonitrile by 2-chlorophenol is efficient due to the good leaving group (chloride) and the nucleophilic phenolate ion formed under basic conditions. The reaction is typically complete within a few hours under reflux.

  • Solvent Effects: Aprotic polar solvents like DMF and acetonitrile enhance the nucleophilicity of the phenolate ion and stabilize the transition state, improving yields.

  • Base Selection: Potassium carbonate is preferred due to its mild basicity and compatibility with organic solvents, minimizing side reactions.

  • Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a powerful method to access complex heterocycles from simpler precursors, indirectly involving this compound intermediates. It expands the synthetic utility of this compound class.

  • Purification: Products are typically purified by recrystallization or silica gel column chromatography, ensuring high purity for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

1.1. Intermediate in Herbicide Production
2-(2-Chlorophenoxy)acetonitrile is primarily recognized as an intermediate in the synthesis of herbicides, particularly those belonging to the phenoxyacetic acid class. Its chlorophenoxy group enhances herbicidal activity, making it a valuable component in formulations aimed at controlling broadleaf weeds. The compound's structure allows for modifications that can lead to the development of new herbicides with improved efficacy and selectivity.

1.2. Organic Synthesis Applications
The compound is also utilized in organic synthesis as a building block for various chemical reactions. It can participate in nucleophilic substitution reactions, where the cyanide group acts as a leaving group, enabling the formation of complex organic molecules. Recent studies have demonstrated its effectiveness in synthesizing arylacrylonitriles through metal-catalyzed reactions, showcasing yields ranging from 70% to 94% depending on substrate conditions .

Toxicological Studies

2.1. Safety Profile and Acute Toxicity
Research into the toxicological profile of this compound has revealed important safety information. A case study involving acute self-poisoning with herbicide products containing this compound indicated a low case fatality rate compared to other common herbicides . Most patients exhibited mild symptoms such as epigastric burning and vomiting, with no severe complications reported.

Table 1: Summary of Toxicological Findings

Study ReferenceMedian Volume Ingested (ml)Symptoms ReportedCase Fatality Rate (%)
22.5Epigastric burning, vomiting0

Environmental Impact

3.1. Persistence and Degradation
Studies have shown that compounds like this compound can persist in the environment, raising concerns about their long-term ecological impact. Research on chlorophenoxy acids indicates that they can degrade into various byproducts, which may have different toxicological profiles . Understanding these degradation pathways is crucial for assessing environmental risks.

Analytical Techniques

4.1. Detection Methods
Analytical methods such as gas chromatography and liquid chromatography have been developed to detect and quantify this compound in environmental samples. These methods are essential for monitoring its presence in soil and water, ensuring compliance with environmental regulations .

Table 2: Analytical Methods for Detection

MethodDetection Limit (µg/L)Sample Type
Gas Chromatography1Water
Liquid Chromatography5Soil

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)acetonitrile involves its interaction with specific molecular targets. The chloro and cyano groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered enzyme activity and downstream effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The bioactivity and physicochemical properties of chlorophenoxy acetonitrile derivatives depend on the number and position of chlorine atoms, as well as additional functional groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Chlorine Substitution Key Features
2-(2-Chlorophenoxy)acetonitrile C₈H₆ClN 151.59 2-Cl on phenoxy Base structure; moderate hazards
2-(2,4-Dichlorophenoxy)acetonitrile C₈H₅Cl₂NO 202.04* 2-Cl, 4-Cl on phenoxy Higher lipophilicity
2-(2,4,6-Trichlorophenoxy)acetonitrile C₈H₄Cl₃NO 236.48 2,4,6-Cl on phenoxy Enhanced steric bulk
(2-Chlorobenzoyl)acetonitrile C₉H₆ClNO 179.60 2-Cl on benzoyl Ketone adjacent to nitrile

*Calculated based on formula. Data from .

Key Observations :

  • The 2-chlorobenzoyl analog introduces a ketone group, altering electronic properties and reactivity compared to the ether-linked phenoxy group .

Anticonvulsant Activity

  • 2-(2-Chlorophenoxy) Derivatives: In quinazolinone-based anticonvulsants, the 2-(2-chlorophenoxy) group alone (e.g., compound 4a) showed inactivity in maximal electroshock tests. However, introducing a 3-(2-chloroethyl)carbonylamino moiety (e.g., 7e) enhanced activity, suggesting synergistic effects between the chlorophenoxy group and other substituents .
  • 2-(2,4-Dichlorophenoxy) Derivatives: Compounds with this group (e.g., 7f) exhibited higher activity than mono-chloro analogs, with the order: 7f (2,4-diCl) > 7e (2-Cl) > 7d (phenoxy). This highlights the role of chlorine in enhancing receptor affinity .

Anti-Inflammatory Activity

  • 2-(2,4-Dichlorophenoxy)acetic acid derivatives demonstrated selective COX-2 inhibition, attributed to hydrogen bonding with active-site amino acids. The dichloro substitution likely stabilizes interactions via hydrophobic effects .

Benzodiazepine Receptor Agonism

  • 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives showed conformational overlap with estazolam, a known agonist. The 2-chlorophenoxy group aligned with pharmacophoric elements critical for receptor binding .

Biological Activity

2-(2-Chlorophenoxy)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Chemical Formula : C8H6ClNO
  • Molecular Weight : 169.59 g/mol
  • Structure : The compound features a chlorophenoxy group attached to an acetonitrile moiety, which is significant for its biological interactions.

Research indicates that this compound exhibits various mechanisms of action, primarily through its interaction with cellular pathways:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess selective antimicrobial properties against specific pathogens, including Chlamydia species. The compound's structure allows it to disrupt bacterial cell processes, leading to reduced viability and replication rates in infected cells .
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been observed to inhibit the migration and invasion of melanoma cells by modulating the PI3K/NF-κB signaling pathway, which is crucial for cell survival and proliferation .
  • Neuroprotective Effects : Some derivatives have been investigated for their anticonvulsant activities. Modifications in the chemical structure have led to increased efficacy in preventing seizures in animal models, suggesting potential applications in treating epilepsy .

Antimicrobial Efficacy

A study investigated the antichlamydial activity of various compounds based on the this compound scaffold. Results indicated significant reductions in chlamydial inclusion numbers and sizes when treated with these compounds at concentrations as low as 50 μg/mL .

CompoundPathogenIC50 (μg/mL)Activity Level
This compoundChlamydia trachomatis50Moderate
ACP1aN. meningitidis64Moderate
ACP1bH. influenzae32Moderate

Anticancer Activity

In a study focusing on melanoma cells (A375), treatment with this compound resulted in a dose-dependent increase in apoptosis rates, with significant effects observed at concentrations ranging from 0.2 to 1 μM .

Treatment Concentration (μM)Apoptosis Rate (%)
Control4.3
0.215.0
0.530.5
1.061.4

Safety and Toxicology

Toxicological assessments indicate that while some derivatives exhibit promising biological activities, safety profiles need thorough evaluation. Long-term studies are required to ascertain the potential for mutagenicity or carcinogenicity associated with prolonged exposure to these compounds .

Q & A

Q. What are the established synthetic routes for preparing 2-(2-Chlorophenoxy)acetonitrile, and how are reaction conditions optimized?

Basic
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 2-chlorophenol with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), which facilitates the substitution of the hydroxyl group with the nitrile-containing moiety . Purification often employs column chromatography or recrystallization.

Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, THF, or acetonePolarity affects reaction rate
BaseK₂CO₃, NaHStronger bases improve substitution
Temperature60–100°CHigher temps accelerate kinetics

Advanced : For regioselective synthesis, microwave-assisted methods or flow chemistry can reduce side products (e.g., di-substituted byproducts) by controlling reaction time and heat distribution .

Q. How does the electronic nature of the 2-chlorophenoxy group influence reactivity in substitution or coupling reactions?

Advanced
The chlorine atom at the ortho position exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitution at the para position while deactivating meta sites. This directs reactivity in cross-coupling reactions (e.g., Suzuki or Ullmann couplings). For example, in Pd-catalyzed couplings, the chloro group can act as a leaving group, enabling the formation of biaryl structures .

Mechanistic Insight :

  • Halogen Bonding : The Cl atom participates in weak interactions with electron-rich partners (e.g., enzymes or catalysts), enhancing binding specificity in catalytic systems .
  • Steric Effects : Ortho-substitution creates steric hindrance, requiring bulky ligands (e.g., XPhos) to stabilize transition states in coupling reactions.

Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the nitrile group (δ ~110–120 ppm in ¹³C) and aromatic protons (δ ~6.8–7.5 ppm in ¹H) .
  • GC-MS/HPLC : Quantifies purity and detects impurities (e.g., residual phenol or solvents) .

Advanced :

  • X-ray Crystallography : Resolves crystal packing and confirms the spatial orientation of the chloro and nitrile groups, critical for understanding solid-state reactivity .
  • DFT Calculations : Predicts vibrational frequencies (IR) and electronic transitions (UV-Vis) to correlate with experimental data, resolving discrepancies in peak assignments .

Q. How can researchers mitigate contradictions in reported biological activities of this compound derivatives?

Advanced
Discrepancies in bioactivity studies often arise from variations in derivative functionalization or assay conditions. Methodological strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F or methoxy groups) to isolate contributions to activity .

Dose-Response Profiling : Use IC₅₀/EC₅₀ curves to differentiate true activity from nonspecific effects.

Target Validation : Employ CRISPR knockouts or competitive binding assays to confirm target engagement (e.g., enzyme inhibition) .

Case Study : Derivatives with para-electron-donating groups show enhanced antimicrobial activity compared to ortho-substituted analogs, likely due to improved membrane permeability .

Q. What are the stability considerations for this compound under storage or reaction conditions?

Basic
The compound is sensitive to moisture and light. Recommended storage is in amber vials under inert gas (N₂/Ar) at –20°C. In aqueous solutions, hydrolysis of the nitrile group to amides or carboxylic acids can occur, necessitating anhydrous conditions for long-term stability .

Advanced Degradation Pathways :

ConditionDegradation ProductMechanism
Acidic (H₂SO₄)2-(2-Chlorophenoxy)acetic acidNitrile hydrolysis
Basic (NaOH)2-(2-Chlorophenoxy)acetamidePartial hydrolysis
UV LightChlorinated byproductsRadical-mediated cleavage

Q. How can computational methods guide the design of this compound-based probes for biological targets?

Advanced

  • Molecular Docking : Predicts binding modes with targets (e.g., kinases or GPCRs) by simulating interactions between the chloro/nitrile groups and active-site residues .
  • MD Simulations : Assesses stability of ligand-target complexes over time, identifying critical hydrogen bonds or hydrophobic interactions.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Example : Derivatives with extended alkyl chains show improved blood-brain barrier penetration in silico, guiding synthesis for neuroactive compounds .

Properties

IUPAC Name

2-(2-chlorophenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJGSQLKHGQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334560
Record name 2-(2-Chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43111-31-5
Record name 2-(2-Chlorophenoxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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